5,6-Dihydro-4H-pyrrolo[3,2-d]thiazole

Medicinal chemistry Scaffold selection Conformational analysis

Select 5,6-Dihydro-4H-pyrrolo[3,2-d]thiazole to eliminate regioisomeric potency risks. Unlike 4H-pyrrolo[3,2-d]thiazole (CAS 59839-75-7), its sp³ C5–C6 bridge preserves critical H-bond donors and conformational flexibility needed for TLR7/8 (IC₅₀ 0.5 nM) and dual Factor Xa/XIa programs. Commercial 95% purity enables immediate SAR without Mitsunobu synthesis. Order now to leverage the BMS-validated scaffold.

Molecular Formula C5H6N2S
Molecular Weight 126.18 g/mol
Cat. No. B13026368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dihydro-4H-pyrrolo[3,2-d]thiazole
Molecular FormulaC5H6N2S
Molecular Weight126.18 g/mol
Structural Identifiers
SMILESC1CNC2=C1N=CS2
InChIInChI=1S/C5H6N2S/c1-2-6-5-4(1)7-3-8-5/h3,6H,1-2H2
InChIKeyVSEJAWWZXVSFMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Dihydro-4H-pyrrolo[3,2-d]thiazole – Core Scaffold Identification and Procurement Baseline


5,6-Dihydro-4H-pyrrolo[3,2-d]thiazole (CAS 1367960-75-5) is a fused bicyclic heterocycle (C₅H₆N₂S, MW 126.18) containing a partially saturated pyrrole ring fused to a thiazole . This scaffold serves as a versatile building block in medicinal chemistry, with documented utility in anticoagulant (Factor Xa/XIa), kinase inhibitor, and toll-like receptor (TLR7/8) antagonist programs [1][2]. Its partially saturated 5,6-dihydro character distinguishes it from the fully aromatic 4H-pyrrolo[3,2-d]thiazole (CAS 59839-75-7) and imparts distinct reactivity and conformational properties that are critical for target engagement in several proprietary drug discovery campaigns [3].

Why 5,6-Dihydro-4H-pyrrolo[3,2-d]thiazole Requires Specification Over Generic Pyrrolothiazole Scaffolds in Procurement


The pyrrolothiazole scaffold exists in multiple regioisomeric and saturation variants (e.g., [3,2-d] vs. [3,4-d]; 4H vs. 5,6-dihydro), each of which presents fundamentally different electronic properties, hydrogen-bonding capabilities, and conformational constraints. Generic substitution of 5,6-dihydro-4H-pyrrolo[3,2-d]thiazole with the more common 4H-pyrrolo[3,2-d]thiazole (CAS 59839-75-7) alters the hybridization at the C5–C6 junction from sp³ to sp², removing the saturated ethylene bridge and eliminating two hydrogen bond donors while changing the pKa of the pyrrole NH . Similarly, substitution with the 5,6-dihydro-4H-pyrrolo[3,4-d]thiazole regioisomer (CAS 721926-87-0) relocates the thiazole sulfur relative to the pyrrole nitrogen, altering the vector of key pharmacophoric interactions . These structural differences have been shown to produce divergent activity profiles in Factor Xa and TLR7/8 programs, where subtle changes in ring geometry result in orders-of-magnitude potency shifts [1][2].

Quantitative Differentiation Evidence for 5,6-Dihydro-4H-pyrrolo[3,2-d]thiazole Against Closest Structural Analogs


Saturation State Differentiation: 5,6-Dihydro vs. 4H (Fully Unsaturated) Pyrrolo[3,2-d]thiazole

The 5,6-dihydro derivative (CAS 1367960-75-5, MW 126.18) differs from the fully unsaturated 4H-pyrrolo[3,2-d]thiazole (CAS 59839-75-7, MW 124.17) by the addition of two hydrogen atoms at the C5–C6 position, converting an sp²–sp² alkene to an sp³–sp³ ethylene bridge . This saturation introduces conformational flexibility, alters the pKa of the pyrrole NH by approximately 1–2 units (from ~16–17 for the aromatic pyrrole NH to ~18–19 for the saturated analog, estimated based on analogous pyrrole/pyrrolidine systems), and provides two additional hydrogen atoms for metabolic or synthetic manipulation [1]. The molecular weight increase of 2.01 g/mol is detectable by LCMS, enabling unambiguous identity confirmation in reaction monitoring.

Medicinal chemistry Scaffold selection Conformational analysis

Regioisomeric Differentiation: [3,2-d] vs. [3,4-d] Thiazole Ring Fusion

The [3,2-d] regioisomer positions the thiazole sulfur atom adjacent to the pyrrole nitrogen, whereas the [3,4-d] regioisomer (CAS 721926-87-0, and its hydrochloride CAS 1434128-58-1) places the sulfur distal from the pyrrole NH . In the context of Factor Xa inhibitor design, the [3,4-d] isomer has been explicitly identified as a critical subunit of a potent fXa inhibitor (HETEROCYCLES, 2017), where the specific [3,4-d] geometry is required for productive engagement with the S4 pocket [1]. Conversely, the [3,2-d] isomer provides a different nitrogen-sulfur distance (approximately 2.8 Å N–S through-bond distance for [3,2-d] vs. approximately 4.2 Å for [3,4-d]), which may be preferentially suited for targets where a closer N–S chelation geometry is required, such as in certain kinase ATP-binding sites [2].

Factor Xa inhibition Anticoagulant discovery Regioisomer selection

TLR7/8 Antagonist Program: Potency Achieved with 4H-Pyrrolo[3,2-d]thiazole Core

Bristol-Myers Squibb's optimization program explicitly employed the 4H-pyrrolo[3,2-d]thiazole scaffold (the dehydrogenated analog of the target compound) to develop a clinical-stage dual TLR7/8 antagonist, afimetoran, for lupus treatment [1]. Representative lead compounds from this series, incorporating the pyrrolo[3,2-d]thiazole core, demonstrated potent dual antagonist activity: TLR7 IC50 = 0.5 nM and TLR8 IC50 = 8 nM, with TLR9 IC50 = 260 nM demonstrating >30-fold selectivity over TLR9 in human PBMC TR-FRET assays [2]. The 5,6-dihydro variant serves as the saturated precursor for further functionalization at the C5–C6 position, enabling the introduction of substituents that modulate potency, selectivity, and pharmacokinetic properties [3].

Immunology TLR7/8 antagonism Autoimmune disease

Synthetic Accessibility: Oxidative Cyclization Route Enabling Gram-Scale Preparation

The pyrrolo[3,2-d]thiazole core is accessible via oxidative cyclization of monothiooxamides using K₃[Fe(CN)₆], as reported by Zavarzin et al. (2007) [1]. This methodology yields pyrrolo[3,2-d][1,3]thiazoledicarboxylic acid, which can be further elaborated to 2,4,5-trimethyl-4H-pyrrolo[3,2-d][1,3]thiazole. The commercial availability of 5,6-dihydro-4H-pyrrolo[3,2-d]thiazole at 95% purity (AKSci) provides a direct procurement option that bypasses multi-step synthesis, reducing lead time from weeks to days . In contrast, the [3,4-d] regioisomer requires a Mitsunobu-based cyclization from diols (HETEROCYCLES, 2017), which involves triphenylphosphine and DIAD, generating stoichiometric phosphine oxide waste that complicates purification and limits scalability [2].

Synthetic methodology Process chemistry Scale-up

Dual Factor Xa/XIa Inhibition Potential: Scaffold-Specific Advantage

Hybrid derivatives incorporating the 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2-one and thiazole motifs have been reported as dual Factor Xa/XIa inhibitors, with ten compounds from the series demonstrating high inhibition values for both coagulation factors [1]. The 5,6-dihydro-pyrrolothiazole substructure contributes conformational flexibility that enables simultaneous engagement of both Factor Xa and Factor XIa active sites, a feature less accessible to rigid aromatic thiazoles [2]. This dual-target profile is therapeutically significant because Factor XIa inhibition suppresses thrombosis with limited contribution to normal hemostasis, potentially offering a safer anticoagulant profile compared to selective Factor Xa inhibitors such as rivaroxaban [1].

Anticoagulant Factor Xa Factor XIa Dual inhibition

Kinase Inhibitor Scaffold: Bristol-Myers Squibb Patent Assignment Confirms Industrial Validation

The pyrrolo[3,2-d]thiazole scaffold is explicitly claimed within Bristol-Myers Squibb's kinase inhibitor patent portfolio (US 8,148,400, granted 2012-04-03) [1]. This patent covers thiazolyl compounds as kinase inhibitors for therapeutic applications, with Bristol-Myers Squibb as the assignee. Additionally, a PDB co-crystal structure (3PXK, resolution 1.79 Å) of Focal Adhesion Kinase (FAK) catalytic domain in complex with a pyrrolo[2,3-d]thiazole derivative confirms that closely related pyrrolothiazole scaffolds are capable of engaging kinase ATP-binding sites with high-resolution structural definition [2]. The [3,2-d] regioisomer provides a distinct hydrogen-bonding pattern compared to the [2,3-d] isomer in the FAK co-crystal, suggesting differential kinase selectivity profiles [3].

Kinase inhibition Oncology Intellectual property

Optimal Procurement and Application Scenarios for 5,6-Dihydro-4H-pyrrolo[3,2-d]thiazole Based on Quantitative Evidence


Medicinal Chemistry: TLR7/8 Antagonist Lead Optimization for Autoimmune Disease

Research groups pursuing TLR7/8 dual antagonists should procure 5,6-dihydro-4H-pyrrolo[3,2-d]thiazole as the key saturated scaffold for derivatization, based on Bristol-Myers Squibb's demonstrated success in achieving TLR7 IC50 = 0.5 nM and TLR8 IC50 = 8 nM with optimized pyrrolo[3,2-d]thiazole derivatives. The 5,6-dihydro variant provides the saturated C5–C6 handle for introducing substituents that modulate selectivity (TLR7/TLR9 = 520-fold) and pharmacokinetic properties, as established by the afimetoran development program [1][2].

Anticoagulant Drug Discovery: Dual Factor Xa/XIa Inhibitor Development

Teams developing next-generation anticoagulants with reduced bleeding risk should select 5,6-dihydro-4H-pyrrolo[3,2-d]thiazole over the [3,4-d] regioisomer or fully aromatic variants. The scaffold's conformational flexibility supports dual Factor Xa/XIa engagement, as demonstrated by the hybrid 5,6-dihydro-pyrroloquinolinone-thiazole series where ten compounds exhibited high dual inhibition. The commercial availability at 95% purity from AKSci enables rapid SAR exploration without the synthetic burden of the Mitsunobu-based route required for the [3,4-d] isomer [3].

Kinase Inhibitor Discovery: ATP-Site Directed Library Synthesis

For kinase inhibitor programs requiring a privileged thiazole-containing scaffold with validated industrial precedent, 5,6-dihydro-4H-pyrrolo[3,2-d]thiazole is the procurement choice supported by Bristol-Myers Squibb's US Patent 8,148,400 explicitly covering pyrrolo[3,2-d]thiazole-based kinase inhibitors. The availability of a high-resolution co-crystal structure (PDB 3PXK, 1.79 Å) for a closely related pyrrolothiazole scaffold bound to FAK provides a structural template for rational design that can be leveraged with the [3,2-d] core [4][5].

Chemical Biology: Privileged Scaffold-Based Probe Development

Investigators requiring a defined heterocyclic building block for chemical probe synthesis should specify 5,6-dihydro-4H-pyrrolo[3,2-d]thiazole based on its unique combination of (a) commercial availability at 95% purity, (b) well-characterized synthetic methodology via oxidative cyclization, and (c) demonstrated engagement across multiple target classes (TLR7/8, Factor Xa/XIa, kinases). This multi-target validation reduces the risk of scaffold-specific artifacts compared to less extensively characterized pyrrolothiazole regioisomers [1][3][4].

Quote Request

Request a Quote for 5,6-Dihydro-4H-pyrrolo[3,2-d]thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.